G protein-coupled receptors (GPCRs) are a large family of cell-surface receptors involved in various physiological processes. GRKs are enzymes that phosphorylate activated GPCRs, leading to their desensitization and internalization. GRK2, in particular, is implicated in various diseases, including heart failure [].
Studies suggest that CMPD101 acts as a selective inhibitor of GRK2. By preventing GRK2 from phosphorylating GPCRs, CMPD101 may enhance their signaling and potentially offer therapeutic benefits in GRK2-related diseases [].
CMPD101 is a small-molecule compound identified as a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. Its chemical structure contributes to its ability to modulate the activity of these kinases, which play critical roles in the regulation of G protein-coupled receptors. The compound has an IC50 value of approximately 18 nM for GRK3 and 5.4 nM for GRK2, indicating its high potency in inhibiting these kinases compared to other kinases like GRK1 and GRK5, where it shows significantly less activity .
CMPD101 primarily functions by binding to the active site of GRK2 and GRK3, inhibiting their activity. This inhibition affects downstream signaling pathways associated with G protein-coupled receptors. The compound does not significantly inhibit other kinases such as protein kinase A or protein kinase C at low concentrations, which underscores its selectivity .
The biological activity of CMPD101 has been extensively studied in various contexts. It has been shown to inhibit desensitization of G protein-activated inwardly-rectifying potassium currents, which are critical for neuronal signaling . Additionally, CMPD101 reduces desensitization induced by opioid receptor activation, suggesting a role in modulating opioid signaling pathways . Its selectivity for GRK2 and GRK3 allows for targeted therapeutic applications without broad-spectrum kinase inhibition.
CMPD101 is synthesized through a multi-step chemical process starting from isonicotinic acid hydrazide. The synthesis involves several key reactions that lead to the formation of the final compound with a purity exceeding 99% . The detailed synthetic route includes various transformations that introduce functional groups necessary for its inhibitory activity.
CMPD101 has potential applications in pharmacological research, particularly in studies involving G protein-coupled receptors and their desensitization mechanisms. It can be utilized in experimental settings to dissect the roles of GRK2 and GRK3 in various physiological processes, including pain modulation and cardiovascular function . Furthermore, its selectivity makes it a valuable tool for understanding receptor signaling without confounding effects from other kinases.
Studies have shown that CMPD101 interacts selectively with GRK2 and GRK3 but does not significantly affect other kinases like GRK1 or GRK5 at comparable concentrations. This selective interaction is crucial for elucidating the specific roles of these kinases in receptor desensitization and signaling pathways . The compound's ability to stabilize certain conformations of these kinases under experimental conditions also highlights its potential as a research tool .
CMPD101 shares structural similarities with other small-molecule inhibitors of G protein-coupled receptor kinases. Notable compounds include:
| Compound Name | Target Kinase | IC50 (nM) | Unique Features |
|---|---|---|---|
| CMPD103A | GRK2 | 27 | More potent than CMPD101; similar binding interactions |
| Balanol | Various | 4 | Broader spectrum of inhibition; less selective than CMPD101 |
| Compound X | GRK3 | 50 | Focused on GRK3 inhibition; different structural scaffold |
CMPD101 is unique due to its high selectivity for GRK2 and GRK3 over other related kinases, making it particularly useful in studies focused on specific signaling pathways without the interference of off-target effects .
CMPD101, also known as Takeda compound 101 or compound 101, is a small molecule inhibitor with the molecular formula C₂₄H₂₁F₃N₆O [1] [2] [3]. The compound has a molecular weight of 466.46 Da as the free base [2] [3]. When prepared as the hydrochloride salt, commonly used in research applications, the molecular formula becomes C₂₄H₂₁N₆OF₃·HCl with a corresponding molecular weight of 502.92 Da [1] [4] [5].
The chemical composition includes 24 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, 6 nitrogen atoms, and 1 oxygen atom in the base structure [2] [3]. The presence of six nitrogen atoms reflects the heterocyclic nature of the compound, which contains both triazole and pyridine ring systems. The three fluorine atoms are positioned as a trifluoromethyl group, contributing significantly to the compound's physicochemical properties.
The CAS number for CMPD101 is 865608-11-3, and its PubChem CID is 11677079 [2] [3] [4]. The compound's InChI key is WFOVEDJTASPCIR-UHFFFAOYSA-N [2], providing a unique identifier for chemical databases.
CMPD101 possesses a complex molecular architecture consisting of three main structural components connected through strategic linkers [1] [2] [5]. The complete IUPAC chemical name is 3-[[[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide [2] [3] [4].
The molecule contains two distinct heterocyclic systems. The first is a 1,2,4-triazole ring substituted at the 4-position with a methyl group and at the 5-position with a pyridine ring [1] [2] [5]. This triazole-pyridine combination forms a key pharmacophoric element responsible for the compound's biological activity. The second heterocyclic component is the pyridine ring, which is directly attached to the triazole at the 5-position [5].
CMPD101 features multiple aromatic ring systems that contribute to its binding affinity and selectivity [1] [2]. The central benzene ring serves as a scaffold for the amide functionality and provides a connection point for the methylamino linker to the triazole system [5]. Additionally, a trifluoromethyl-substituted benzene ring is present as part of the N-benzyl amide terminus [1] [2].
The compound contains several important functional groups that contribute to its pharmacological properties [5]. The primary amide group (benzamide) serves as a key hydrogen bonding element and is essential for binding interactions with the target kinases [1] [5]. A secondary amine linker connects the triazole system to the central benzene ring, providing flexibility and optimal positioning for target engagement [5]. The trifluoromethyl group enhances metabolic stability and modulates the compound's lipophilicity [1] [2].
CMPD101 does not contain any defined stereocenters, existing as a single constitutional isomer [6]. The molecule adopts specific conformations that are optimal for binding to GRK2 and GRK3 kinases, as demonstrated through crystallographic studies [7].
CMPD101 demonstrates good solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 100 mM [1] [4] [5]. This high solubility in DMSO makes it suitable for stock solution preparation in research applications. The compound also shows solubility in ethanol at concentrations up to 100 mM [2]. In aqueous environments, the compound exhibits limited solubility, which is typical for molecules with its lipophilic character [8].
CMPD101 typically exists as a solid at room temperature [6]. The hydrochloride salt form appears as a white to beige colored powder [9]. The compound has a purity of greater than 98% as determined by high-performance liquid chromatography (HPLC) [2] [3] [9].
An important physicochemical property of CMPD101 is its membrane permeability [1] [5]. This characteristic allows the compound to effectively cross cellular membranes and reach intracellular targets, which is essential for its biological activity as a kinase inhibitor. The membrane permeability is attributed to the compound's balanced lipophilic and hydrophilic properties.
The compound has specific molecular descriptors that influence its drug-like properties [6]. It contains 3 hydrogen bond donors and 8 hydrogen bond acceptors [6]. The molecule has 7 rotatable bonds, providing conformational flexibility necessary for target binding [6]. The exact mass is 466.14800 Da [6], and the complexity index is 659 [6].
CMPD101 is synthesized through a multi-step synthetic pathway starting from isonicotinic acid hydrazide as the key starting material [10]. The synthesis involves nine distinct steps to construct the final triazole-containing benzamide structure [10]. This convergent synthetic approach allows for the systematic assembly of the complex molecular architecture through well-established organic transformations.
The synthetic route begins with isonicotinic acid hydrazide, which serves as the precursor for the triazole ring formation [10] [11] [12]. The synthesis involves the construction of the 1,2,4-triazole ring system through cyclization reactions [11] [12]. Subsequently, the triazole intermediate is functionalized to introduce the methyl group at the 4-position and establish the connection to the pyridine ring [10].
The benzamide portion of the molecule is constructed through amide bond formation reactions [10]. The trifluoromethyl-substituted benzyl amine component is coupled with the appropriately functionalized benzoic acid derivative to form the final amide linkage [10]. The methylamino linker between the triazole and benzene ring is established through nucleophilic substitution reactions [10].
The final compound has been thoroughly characterized using multiple analytical techniques [10]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated chloroform shows characteristic signals at δ 8.71 (pyridine protons), δ 7.63-7.45 (aromatic protons), δ 4.76 and δ 4.50 (methylene linkers), and δ 3.71 (N-methyl group) [10]. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides additional structural confirmation with signals ranging from δ 167.6 to δ 31.6, covering all carbon environments in the molecule [10].
Mass spectrometric analysis using electrospray ionization confirms the molecular composition [10]. The calculated mass for the sodium adduct (C₂₄H₂₁F₃N₆NaO) is 489.1627, and the experimentally observed mass is 489.1701 [10], providing excellent agreement and confirming the molecular formula.
The synthetic methodology developed for CMPD101 has been adapted to prepare structural analogs for structure-activity relationship studies [7] [13]. Modifications to the triazole substitution pattern, the benzamide region, and the trifluoromethyl-containing terminus have been explored to optimize kinase selectivity and potency [13]. These synthetic variations have provided valuable insights into the molecular requirements for GRK2 and GRK3 inhibition.
While the nine-step synthesis from isonicotinic acid hydrazide represents the established route [10], alternative synthetic strategies for triazole-containing compounds have been reported in the literature [11] [12]. These include one-pot synthesis methods for triazole derivatives and microwave-assisted synthetic approaches that can potentially reduce reaction times and improve yields [11]. However, the specific application of these alternative methods to CMPD101 synthesis has not been explicitly documented in the available literature.